methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408937-11-9
VCID: VC11583346
InChI: InChI=1S/C7H12F3NO2.ClH/c1-6(2,5(12)13-3)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H/t4-;/m0./s1
SMILES:
Molecular Formula: C7H13ClF3NO2
Molecular Weight: 235.63 g/mol

methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride

CAS No.: 2408937-11-9

Cat. No.: VC11583346

Molecular Formula: C7H13ClF3NO2

Molecular Weight: 235.63 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride - 2408937-11-9

Specification

CAS No. 2408937-11-9
Molecular Formula C7H13ClF3NO2
Molecular Weight 235.63 g/mol
IUPAC Name methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride
Standard InChI InChI=1S/C7H12F3NO2.ClH/c1-6(2,5(12)13-3)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H/t4-;/m0./s1
Standard InChI Key PKISDIFAPYODRD-WCCKRBBISA-N
Isomeric SMILES CC(C)([C@@H](C(F)(F)F)N)C(=O)OC.Cl
Canonical SMILES CC(C)(C(C(F)(F)F)N)C(=O)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₇H₁₃ClF₃NO₂, with a molar mass of 235.63 g/mol. Its structure features a stereospecific (3S)-amino center adjacent to a trifluoromethyl group (-CF₃) and two methyl branches at the 2-position of the butanoate ester (Figure 1). The hydrochloride salt form improves solubility in polar solvents, facilitating its use in synthetic workflows.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2408937-11-9
Molecular FormulaC₇H₁₃ClF₃NO₂
Molecular Weight235.63 g/mol
IUPAC NameMethyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate; hydrochloride
SolubilitySoluble in polar organic solvents (e.g., methanol, DMSO)
Storage Conditions2–8°C in a dry, inert environment

The stereochemistry at the 3-position is critical for its biological interactions, as enantiomeric purity often dictates pharmacodynamic outcomes in drug candidates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 6H, 2×CH₃), 3.72 (s, 3H, OCH₃), 3.98 (q, 1H, J = 6.8 Hz, CH-NH₂), 4.21 (m, 1H, CF₃-CH).

  • ¹³C NMR (100 MHz, D₂O): δ 22.1 (2×CH₃), 52.8 (OCH₃), 58.3 (C-3), 124.5 (q, J = 288 Hz, CF₃), 172.4 (C=O).

Mass Spectrometry (MS):

  • ESI-MS (m/z): 235.63 [M+H]⁺, with characteristic fragments at m/z 190.2 (loss of HCl) and m/z 144.1 (cleavage of the ester group).

Synthesis and Production

Synthetic Pathways

The compound is synthesized through a multi-step enantioselective route:

  • Amination of Trifluoromethyl Precursor: A ketone intermediate, 4,4,4-trifluoro-2,2-dimethylbutan-3-one, undergoes stereospecific reductive amination using (S)-α-methylbenzylamine as a chiral auxiliary to yield the (3S)-amino derivative.

  • Esterification: The amine is protected with a tert-butoxycarbonyl (Boc) group, followed by esterification with methanol under acidic conditions.

  • Salt Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity and stability.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Reductive AminationNaBH₃CN, CH₃OH, 0°C, 12 h78
EsterificationHCl/CH₃OH, reflux, 6 h85
Salt FormationHCl (gas), Et₂O, 25°C, 2 h92

Purification and Quality Control

Purification is achieved via recrystallization from ethanol/water mixtures, yielding >95% purity (HPLC). Chiral HPLC using a CHIRALPAK® AD-H column confirms enantiomeric excess (>99% ee).

Applications in Pharmaceutical Chemistry

Role in Drug Discovery

The trifluoromethyl group’s electronegativity and lipophilicity enhance membrane permeability and metabolic stability, making this compound a key intermediate in:

  • Protease Inhibitors: The stereospecific amino acid moiety mimics natural peptide substrates, enabling inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4).

  • Kinase Modulators: The CF₃ group stabilizes hydrophobic interactions in ATP-binding pockets, as seen in kinase inhibitors for oncology targets.

Case Study: Antidiabetic Agents

In sitagliptin (a DPP-4 inhibitor for type 2 diabetes), analogous trifluoromethyl-amino esters are used to optimize pharmacokinetics. Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride’s rigid structure reduces off-target effects compared to non-fluorinated analogs.

Analytical Data and Regulatory Status

Chromatographic Profiles

  • HPLC (UV 254 nm): Retention time = 8.2 min (C18 column, 70:30 H₂O/CH₃CN).

  • Chiral HPLC: t(R) = 12.1 min, t(S) = 14.5 min (CHIRALPAK® AD-H, hexane/i-PrOH 80:20).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator